Methyltetrazine-PEG5-Alkyne
Overview
Description
Methyltetrazine-PEG5-Alkyne is a chemical compound that is commonly used in the field of biomedical research12. It is a bioconjugate, composed of methyltetrazine and polyethylene glycol (PEG5) alkyne, connected by a stable chemical bond2. This compound has wide-ranging applications in drug development and biological labeling2.
Synthesis Analysis
Methyltetrazine-PEG5-Alkyne is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs3. PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein3.
Molecular Structure Analysis
The molecular weight of Methyltetrazine-PEG5-Alkyne is 402.443. Its molecular formula is C20H26N4O53. The InChI code is 1S/C20H26N4O5/c1-3-8-25-9-10-26-11-12-27-13-14-28-15-16-29-19-6-4-18 (5-7-19)20-23-21-17 (2)22-24-20/h1,4-7H,8-16H2,2H34.
Chemical Reactions Analysis
Methyltetrazine-PEG5-Alkyne is a versatile bioconjugation reagent. It contains a Tetrazine group that can undergo an inverse electron demand Diels-Alder reaction (iEDDA) with molecules containing TCO groups5.Physical And Chemical Properties Analysis
Methyltetrazine-PEG5-Alkyne has a molecular weight of 402.443. It appears as a solid and its color ranges from pink to red3. The boiling point is 568.5±60.0 C at 760 mmHg4. It should be stored at 4°C under nitrogen4.
Scientific Research Applications
“Methyltetrazine-PEG5-Alkyne” is a compound that is used in pharmaceutical research and development . It has several potential applications, including:
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Site-specific labeling of biomolecules : This involves attaching a specific label to a particular site on a biomolecule. This can help researchers track the movement and interactions of the biomolecule within a biological system .
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Creation of antibody-drug conjugates (ADCs) : ADCs are a type of targeted therapy in which a drug is attached to an antibody. The antibody is designed to target a specific protein on cancer cells, delivering the drug directly to the cells .
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Development of targeted drug delivery systems : This involves designing methods to deliver drugs directly to the site in the body where they are needed, which can increase the effectiveness of the drug and reduce side effects .
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Bioimaging : Methyltetrazine-PEG5-Alkyne can be used for biorthogonal reactions in many bioimaging applications . This can help researchers visualize biological processes in real-time.
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Subcellular structure selective labeling : This compound can be used to selectively label subcellular structures . This can provide insights into the functions and interactions of these structures within cells.
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Preparation of biocompatible materials : Methyltetrazine-PEG5-Alkyne can be used in the preparation of biocompatible materials . These materials can be used in various biomedical applications, such as tissue engineering and drug delivery systems.
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Imaging Enzyme Activities in Situ : Methyltetrazine can be used as a small live-cell compatible bioorthogonal handle for imaging enzyme activities in situ . This can help researchers visualize enzyme activities within complex biological systems .
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Activity-Based Protein Profiling (ABPP) : Methyltetrazine can be used in ABPP, which allows the identification and visualization of enzyme activities within complex biological systems . ABPP employs mechanism-based inhibitors, called activity-based probes (ABPs), which are able to react with only the active form of proteases .
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Click Chemistry Bioconjugation : Alkyne PEG, a class of PEG linkers containing a triple bond that is reactive toward azide group under mild conditions, is widely used in Click Chemistry bioconjugation . This can be used in bio-labeling, chemical biology, and antibody-drug conjugate (ADC) .
Safety And Hazards
As per the available information, specific safety and hazard details for Methyltetrazine-PEG5-Alkyne are not provided4. However, it is always recommended to handle chemical compounds with appropriate safety measures.
Future Directions
Methyltetrazine-PEG5-Alkyne is ideal for applications in pharmaceutical research and development, including the site-specific labeling of biomolecules, the creation of antibody-drug conjugates (ADCs), and the development of targeted drug delivery systems6. Its unique combination of functional groups makes it a promising tool for future research and development in the field of bioconjugation6.
Please note that this information is based on the available resources and might not be fully comprehensive. For more detailed information, please refer to specific scientific literature and resources.
properties
IUPAC Name |
3-methyl-6-[4-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]phenyl]-1,2,4,5-tetrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O5/c1-3-8-25-9-10-26-11-12-27-13-14-28-15-16-29-19-6-4-18(5-7-19)20-23-21-17(2)22-24-20/h1,4-7H,8-16H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAKPIEOTVXLRCN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)OCCOCCOCCOCCOCC#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyltetrazine-PEG5-Alkyne |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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